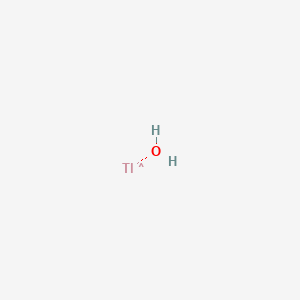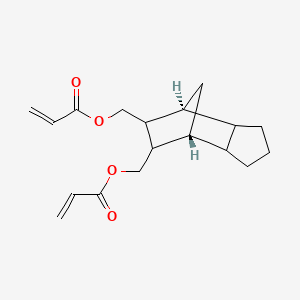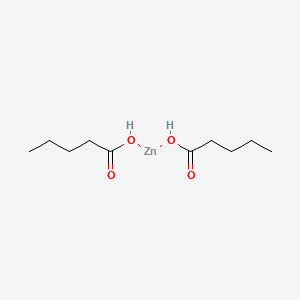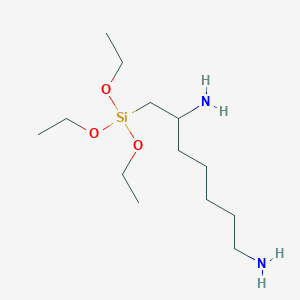
Thallium(ous)hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thallium(ous) hydroxide, also known as thallium(I) hydroxide, is a chemical compound with the formula TlOH. It is a hydroxide of thallium in its +1 oxidation state. Thallium is a heavy metal that is highly toxic and has limited applications due to its toxicity. Thallium(ous) hydroxide is a colorless, water-soluble compound that is highly reactive and can form various thallium compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thallium(ous) hydroxide can be synthesized through several methods:
- Thallium metal reacts with water to form thallium(ous) hydroxide and hydrogen gas:
Reaction with Water: 2Tl+2H2O→2TlOH+H2
Thallium(I) salts, such as thallium(I) chloride, can react with sodium hydroxide to form thallium(ous) hydroxide:Reaction with Alkali: TlCl+NaOH→TlOH+NaCl
Industrial Production Methods: Industrial production of thallium(ous) hydroxide typically involves the electrochemical oxidation of thallium in alkaline conditions. This method ensures a high yield and purity of the compound.
Types of Reactions:
Oxidation: Thallium(ous) hydroxide can be oxidized to thallium(III) hydroxide in the presence of strong oxidizing agents.
Reduction: Thallium(III) compounds can be reduced to thallium(I) compounds using reducing agents.
Substitution: Thallium(ous) hydroxide can undergo substitution reactions with various halides to form thallium halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas.
Halides: Hydrochloric acid, hydrobromic acid.
Major Products Formed:
Thallium(III) Hydroxide: Formed through oxidation.
Thallium Halides: Formed through substitution reactions with halides.
Applications De Recherche Scientifique
Thallium(ous) hydroxide has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis of thallium compounds.
Biology: Employed in studies related to the toxicological effects of thallium on biological systems.
Medicine: Historically used in medical imaging, particularly in cardiovascular scintigraphy, although its use has declined due to toxicity concerns.
Industry: Utilized in the production of special glasses and electronic components due to its unique properties.
Mécanisme D'action
Thallium(ous) hydroxide exerts its effects primarily through its interaction with biological molecules. Thallium ions can mimic potassium ions and interfere with potassium-regulated processes in cells. This leads to disruption of cellular functions, including enzyme activity, membrane potential, and neurotransmission. The compound can also induce oxidative stress and damage cellular components, leading to toxicity.
Comparaison Avec Des Composés Similaires
- Lithium Hydroxide (LiOH)
- Sodium Hydroxide (NaOH)
- Potassium Hydroxide (KOH)
- Rubidium Hydroxide (RbOH)
- Cesium Hydroxide (CsOH)
Comparison: Thallium(ous) hydroxide is unique among these hydroxides due to its high toxicity and the presence of thallium in the +1 oxidation state. Unlike the alkali metal hydroxides, thallium(ous) hydroxide is less commonly used and has more specialized applications. Its toxicity limits its use in many fields, whereas alkali metal hydroxides are widely used in various industrial and laboratory processes.
Propriétés
Formule moléculaire |
H2OTl |
|---|---|
Poids moléculaire |
222.399 g/mol |
InChI |
InChI=1S/H2O.Tl/h1H2; |
Clé InChI |
DXUYMCILKIOMEO-UHFFFAOYSA-N |
SMILES canonique |
O.[Tl] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)
![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)

![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)

![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)

![(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B13828148.png)


